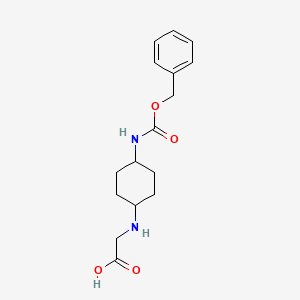
(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is a complex organic compound characterized by the presence of a benzyloxycarbonyl group attached to a cyclohexylamino moiety, which is further linked to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid typically involves multiple steps, starting with the protection of the amino group on cyclohexylamine using a benzyloxycarbonyl (Cbz) group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexylamino moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
(4-Benzyloxycarbonylamino-cyclohexyl)-methanol: Similar structure but with a methanol group instead of acetic acid.
(4-Benzyloxycarbonylamino-cyclohexyl)-amine: Lacks the acetic acid moiety, making it less acidic.
(4-Benzyloxycarbonylamino-cyclohexyl)-carboxylic acid: Contains a carboxylic acid group, offering different reactivity.
Uniqueness: (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-13-6-8-14(9-7-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINAWMSALOXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide](/img/structure/B7929002.png)
![(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide](/img/structure/B7929022.png)
![(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide](/img/structure/B7929023.png)
![(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide](/img/structure/B7929034.png)
![[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929040.png)
![[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929044.png)
![[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929052.png)
![[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929056.png)
![[2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929064.png)
![2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929091.png)
![2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929095.png)
![2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929100.png)
![2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929102.png)
![2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929103.png)
